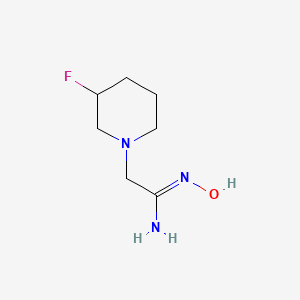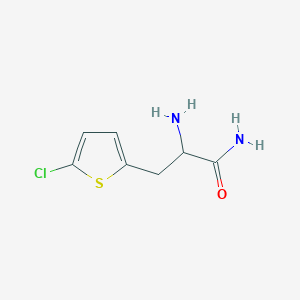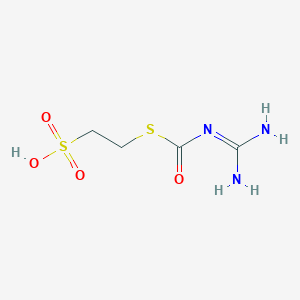
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid involves the reaction of appropriate starting materials under controlled conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiol compounds .
Wissenschaftliche Forschungsanwendungen
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesna: A related compound with similar chemical properties and applications.
Ethanesulfonic acid derivatives: Other compounds in this class with varying functional groups and reactivity.
Uniqueness
2-((Carbamimidoylcarbamoyl)thio)ethanesulfonic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C4H9N3O4S2 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
2-(diaminomethylidenecarbamoylsulfanyl)ethanesulfonic acid |
InChI |
InChI=1S/C4H9N3O4S2/c5-3(6)7-4(8)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H4,5,6,7,8) |
InChI-Schlüssel |
LUZSWZVYJVZDFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)SC(=O)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


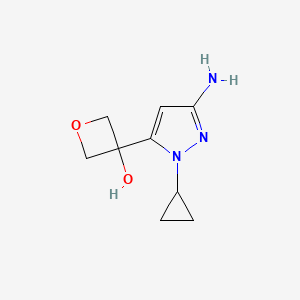

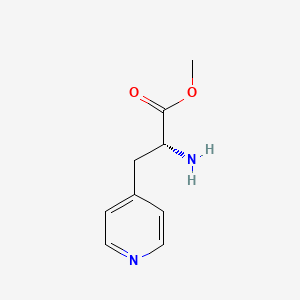
![1-[2-(Difluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B13334330.png)
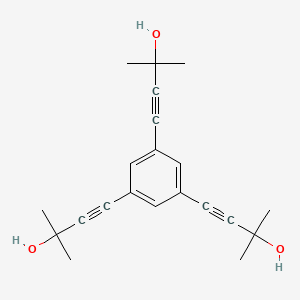

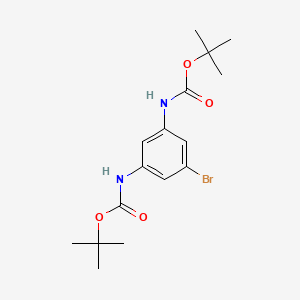
![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
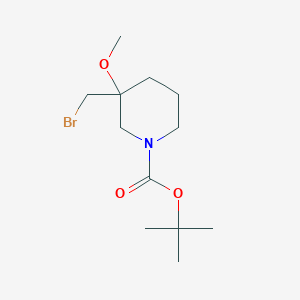
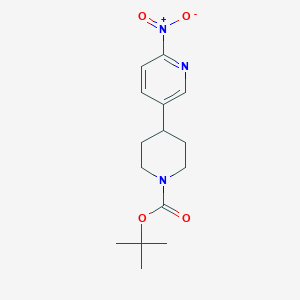
![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
![2,8-Dioxaspiro[4.5]decan-6-ol](/img/structure/B13334383.png)
